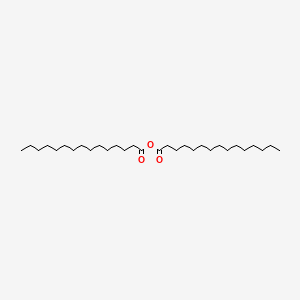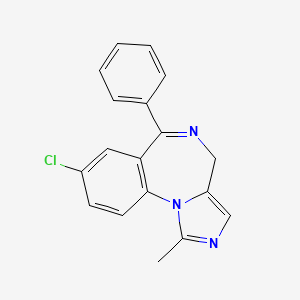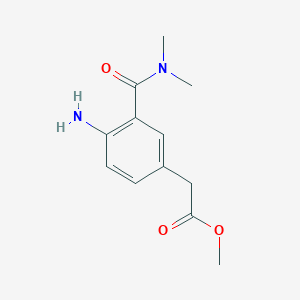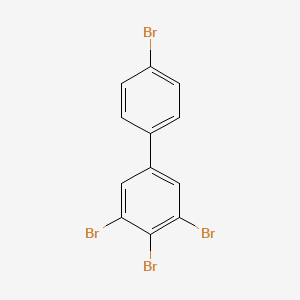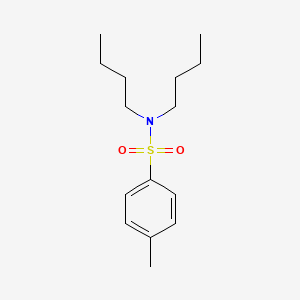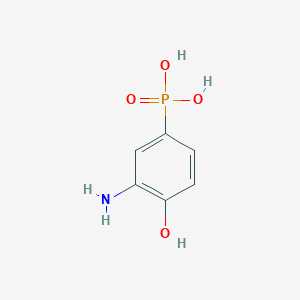
(3-Amino-4-hydroxyphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Amino-4-hydroxyphenyl)phosphonic acid” is a chemical compound that contains both a phosphonic acid group and an amino-hydroxyphenyl group . It is commonly used as a chelating agent and sequestrant in various industrial applications, including water treatment, metal cleaning, and textiles . The molecular formula of this compound is C6H8NO4P.
Synthesis Analysis
The synthesis of phosphonic acids, including “(3-Amino-4-hydroxyphenyl)phosphonic acid”, has been a focus of considerable attention in synthetic organic chemistry . The synthesis of phosphonic acids can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular structure of “(3-Amino-4-hydroxyphenyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecule possesses a tetrahedral geometry .Chemical Reactions Analysis
Phosphonic acids, including “(3-Amino-4-hydroxyphenyl)phosphonic acid”, are known for their diverse applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .Physical And Chemical Properties Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H +) per molecule .Mécanisme D'action
The mechanism of action of phosphonic acids, including “(3-Amino-4-hydroxyphenyl)phosphonic acid”, is largely due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
Safety and Hazards
Orientations Futures
Aminophosphonic acids are an important group of medicinal compounds, and their synthesis has been a focus of considerable attention in synthetic organic chemistry as well as medicinal chemistry . They are considered to be structural analogues of the corresponding amino acids and the transition state mimics peptide hydrolysis . This opens up potential future developments and implications in medicinal chemistry .
Propriétés
Numéro CAS |
59785-86-3 |
|---|---|
Nom du produit |
(3-Amino-4-hydroxyphenyl)phosphonic acid |
Formule moléculaire |
C6H8NO4P |
Poids moléculaire |
189.11 g/mol |
Nom IUPAC |
(3-amino-4-hydroxyphenyl)phosphonic acid |
InChI |
InChI=1S/C6H8NO4P/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H2,9,10,11) |
Clé InChI |
PWKCLOWSUDPYSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1P(=O)(O)O)N)O |
SMILES canonique |
C1=CC(=C(C=C1P(=O)(O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




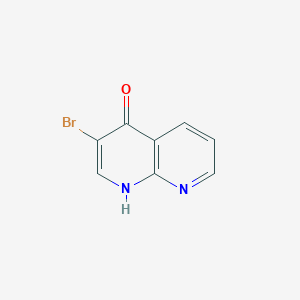
![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)
![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)



